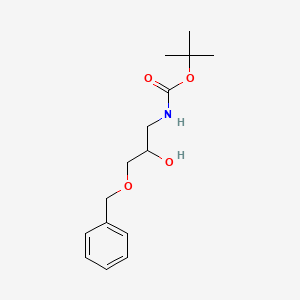

3-(Boc-amino)-1-(benzyloxy)-2-propanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

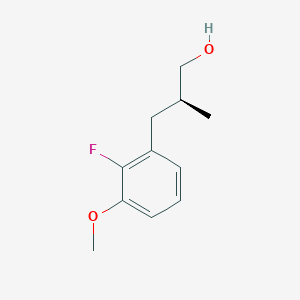

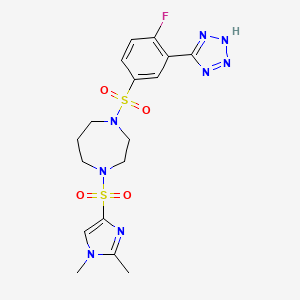

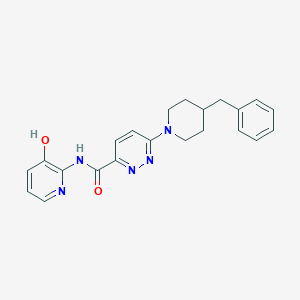

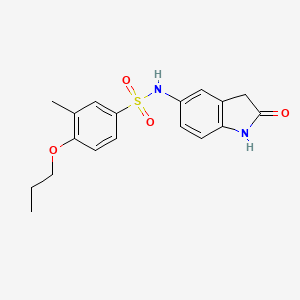

The compound 3-(Boc-amino)-1-(benzyloxy)-2-propanol is a chemical of interest in the field of medicinal chemistry due to its potential use in the synthesis of various pharmacologically active molecules. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis, molecular structure, and potential applications in drug development.

Synthesis Analysis

The synthesis of related compounds, such as 1-amino-3-aryloxy-2-propanols, involves the introduction of specific functional groups that confer selectivity and potency to the resulting agents. For instance, the introduction of the (3,4-dimethoxyphenethyl)amino group led to the most cardioselective beta-blockade agents . This suggests that the synthesis of 3-(Boc-amino)-1-(benzyloxy)-2-propanol would similarly involve careful selection and introduction of protective groups like Boc (tert-butyloxycarbonyl) and benzyloxy to achieve the desired properties.

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, UV-Vis, and NMR are employed to characterize the molecular structure of related compounds . Density Functional Theory (DFT) calculations, including the B3LYP and WB97XD methods with a 6-311++G(d,p) basis set, are used to optimize geometrical parameters and assign vibrational frequencies. These techniques could be applied to 3-(Boc-amino)-1-(benzyloxy)-2-propanol to determine its molecular structure and reactive sites.

Chemical Reactions Analysis

The chemical reactivity of similar compounds is investigated using Molecular Electrostatic Potential (MEP) energy surfaces and Fukui function descriptors . These studies help identify the most reactive sites of a molecule, which is crucial for understanding how it might interact with other compounds or biological targets. The anticancer activity of related compounds against various protein targets is also studied using molecular docking, indicating potential applications in drug discovery .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure and the presence of specific functional groups. For example, the orthogonally protected boronic acid analog of aspartic acid described in one study showcases how the introduction of a boronic acid moiety can alter the compound's properties and reactivity. This analog was synthesized using a key alkylation step and subsequently coupled with L-isoleucinamide, demonstrating the compound's potential for peptide synthesis. Such analyses are essential for understanding the behavior of 3-(Boc-amino)-1-(benzyloxy)-2-propanol in various environments and its suitability for use in medicinal chemistry.

Scientific Research Applications

Enantioselective Synthesis Applications

- The compound is utilized in the enantioselective synthesis of orthogonally protected different (2S)-2,3-diaminopropanoates and unnatural furyl-substituted tert-butoxy)carbonyl (Boc) as well as (benzyloxy)carbonyl (Cbz) protected amino acid esters, achieved via an enantioselective aza-Henry reaction. This process emphasizes the role of organocatalysis in achieving high enantioselectivity (Kumaraswamy & Pitchaiah, 2011).

Catalytic Applications

- In the development of modular dipeptide-analogue ligands for ruthenium-catalyzed enantioselective transfer hydrogenation of ketones, a combination of tert-butoxycarbonyl(N-Boc)-protected alpha-amino acids and chiral vicinal amino alcohols, including 3-(Boc-amino)-1-(benzyloxy)-2-propanol, was utilized. This resulted in the synthesis of novel catalysts with high enantioselectivity (Pastor, Vaestilae, & Adolfsson, 2003).

Synthetic Studies on Oxirane Compounds

- Research on the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol, which is related to 3-(Boc-amino)-1-(benzyloxy)-2-propanol, has been conducted to understand its derivatives and synthesis processes. This is part of the broader scope of synthetic studies on oxirane compounds (SuamiTetsuo, UchidaIchiro, & UmezawaSumio, 1956).

Chiral Compound Synthesis

- The compound has been used in the synthesis of chiral 3-amino-3-aryl-2-oxindoles, demonstrating its application in the synthesis of biologically active compounds. This process involved Rh-catalyzed addition of arylboronic acids to isatin-derived N-Boc-protected ketimines, showcasing its utility in synthesizing chiral compounds (Marques & Burke, 2016).

Future Directions

properties

IUPAC Name |

tert-butyl N-(2-hydroxy-3-phenylmethoxypropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-9-13(17)11-19-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSAGJQTUBCWFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(COCC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Boc-amino)-1-(benzyloxy)-2-propanol | |

CAS RN |

137618-53-2 |

Source

|

| Record name | tert-butyl N-[3-(benzyloxy)-2-hydroxypropyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(Trifluoromethyl)cyclobutyl]acetic acid](/img/structure/B3001177.png)

![6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile](/img/structure/B3001179.png)

![8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3001187.png)

![4-(Dimethylsulfamoyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B3001189.png)